(Z)-Flunarizine: A Comprehensive Technical Guide on Physicochemical Properties
(Z)-Flunarizine: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of (Z)-Flunarizine, a selective calcium entry blocker. The information presented herein is intended to support research, drug development, and formulation activities by providing a consolidated resource of its key chemical and physical characteristics, the experimental methodologies for their determination, and a visualization of its primary mechanism of action.
Core Physicochemical Data
(Z)-Flunarizine is a diarylmethane derivative with a complex molecular structure that dictates its physicochemical behavior and subsequent pharmacological activity.[1] A summary of its key quantitative properties is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1-[bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenylprop-2-enyl]piperazine | [2] |
| Chemical Formula | C₂₆H₂₆F₂N₂ | [2] |
| Molecular Weight | 404.5 g/mol | [2] |
| Melting Point | 88-92 °C (lit.) | [2] |
| Solubility | Poorly soluble in water (1.68e-03 g/L). Soluble in DMSO, PEG 400, propylene glycol, N,N-dimethylformamide, methanol, ethanol (0.1-1%), and a mixture of chloroform and methanol (1:1) at 50 mg/mL. | [3][4] |
| pKa | pKa1: ~10, pKa2: ~6 | [5] |
| logP (Octanol/Water) | 5.78 | [6] |
Mechanism of Action: Calcium Channel Blockade
(Z)-Flunarizine primarily functions as a selective calcium entry blocker.[1][7] Its mechanism involves the inhibition of voltage-dependent calcium channels, particularly T-type and L-type channels, in neurons and smooth muscle cells.[8] This blockade reduces the influx of extracellular calcium, leading to decreased intracellular calcium levels.[7][9] The reduction in intracellular calcium helps to stabilize neuronal activity and inhibit the contractile processes of smooth muscle cells, which is the basis for its therapeutic effects in conditions like migraine and vertigo.[8][9]
Figure 1: Signaling pathway of (Z)-Flunarizine as a calcium channel blocker.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is critical for drug development. The following sections detail the standard experimental methodologies for the key parameters of (Z)-Flunarizine.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique for this determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered (Z)-Flunarizine is packed into a thin-walled capillary tube, with the packed column of crystals being approximately 1-2 mm in height.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device, which contains a heated block and a viewing lens.[11]
-
Heating and Observation: The apparatus is heated at a controlled rate. For an initial approximate determination, a rapid heating rate can be used. For a precise measurement, the heating rate should be slow, around 2°C per minute, starting from a temperature about 20°C below the expected melting point.[12]
-
Data Recording: The temperature range is recorded from the point at which the first crystal begins to melt to when the last crystal has completely melted into a liquid.[10] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[12]
Figure 2: Experimental workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid (Z)-Flunarizine is added to a flask containing the solvent of interest (e.g., water, buffer).[13]
-
Equilibration: The flask is sealed and agitated in a constant temperature environment (e.g., a shaker bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[14]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[14]
-
Quantification: The concentration of (Z)-Flunarizine in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Calibration: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.[14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Flunarizine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Flunarizine? [synapse.patsnap.com]
- 4. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. pubs.acs.org [pubs.acs.org]
